molecular formula C30H21FN6O3S B10871850 4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid

4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid

Cat. No.: B10871850
M. Wt: 564.6 g/mol
InChI Key: VYGGAOIBYYMXMM-UHFFFAOYSA-N
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Description

4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with an appropriate diketone under acidic conditions.

    Synthesis of the triazole ring: The pyrazole derivative can be further reacted with 1-naphthylamine and a suitable azide source to form the triazole ring.

    Thioether formation: The triazole-pyrazole intermediate can be treated with a thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound can be acetylated using acetic anhydride.

    Amidation: Finally, the acetylated intermediate can be coupled with 4-aminobenzoic acid under peptide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its multiple functional groups can interact with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, and it could be a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA binding: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-{[5-(3-PHENYL-1H-PYRAZOL-5-YL)-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID: Similar structure but lacks the fluorine atom.

    4-[(2-{[5-(3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL)-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID: Similar structure but has a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 4-[(2-{[5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID may confer unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C30H21FN6O3S

Molecular Weight

564.6 g/mol

IUPAC Name

4-[[2-[[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-naphthalen-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C30H21FN6O3S/c31-21-12-8-19(9-13-21)24-16-25(34-33-24)28-35-36-30(37(28)26-7-3-5-18-4-1-2-6-23(18)26)41-17-27(38)32-22-14-10-20(11-15-22)29(39)40/h1-16H,17H2,(H,32,38)(H,33,34)(H,39,40)

InChI Key

VYGGAOIBYYMXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC(=NN5)C6=CC=C(C=C6)F

Origin of Product

United States

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